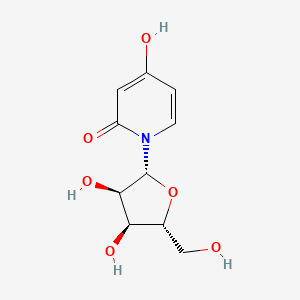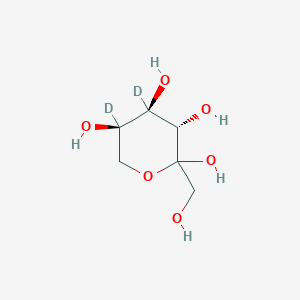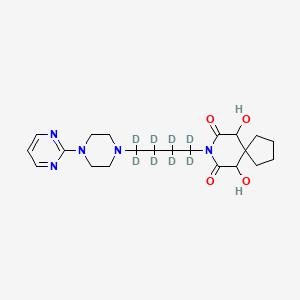
6,10-Dihydroxy Buspirone-d8
Overview
Description
6,10-Dihydroxy Buspirone-d8 is a deuterated analog of 6,10-Dihydroxy Buspirone, a metabolite of Buspirone. Buspirone is a non-benzodiazepine anxiolytic agent primarily used to treat generalized anxiety disorder. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and for analytical purposes due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dihydroxy Buspirone-d8 involves the incorporation of deuterium atoms into the Buspirone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated methanol (CD3OD) or deuterated chloroform (CDCl3)
Temperature: Room temperature to 50°C
Pressure: Atmospheric pressure to 3 atm of deuterium gas
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk deuterium gas supply: Ensuring a consistent and high-purity source of deuterium.
Continuous flow reactors: To maintain optimal reaction conditions and improve yield.
Purification: Using chromatographic techniques to isolate the desired deuterated product
Chemical Reactions Analysis
Types of Reactions
6,10-Dihydroxy Buspirone-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like halides (Cl-, Br-), amines (NH2-), or thiols (SH-).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
6,10-Dihydroxy Buspirone-d8 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural elucidation and quantification.
Biology: Employed in metabolic studies to trace the metabolic pathways of Buspirone and its metabolites.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in drug development.
Industry: Utilized in the development of analytical methods for quality control and assurance in pharmaceutical manufacturing .
Mechanism of Action
6,10-Dihydroxy Buspirone-d8, like its non-deuterated counterpart, acts as a partial agonist at the serotonin 5-HT1A receptor. This interaction enhances serotonergic activity in the brain, which is associated with anxiolytic effects. The compound also interacts with dopamine receptors, contributing to its therapeutic effects. The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
6,10-Dihydroxy Buspirone: The non-deuterated form, used in similar research applications but lacks the stable isotope labeling.
Buspirone: The parent compound, primarily used as an anxiolytic agent.
8-Hydroxy Buspirone: Another metabolite of Buspirone, used in pharmacokinetic studies.
Uniqueness
6,10-Dihydroxy Buspirone-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both research and industrial applications, offering advantages over non-deuterated analogs in terms of precision and reliability .
Properties
IUPAC Name |
6,10-dihydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O4/c27-16-18(29)26(19(30)17(28)21(16)6-1-2-7-21)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,16-17,27-28H,1-4,6-7,10-15H2/i3D2,4D2,10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDZGTXOYYJHTI-QGZHXTQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)C(C2(CCCC2)C(C1=O)O)O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


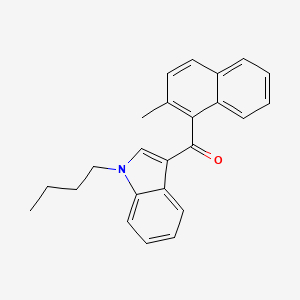
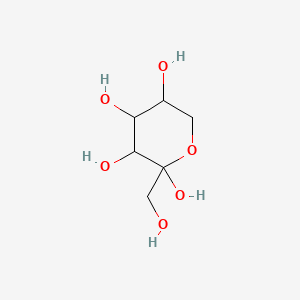
![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)
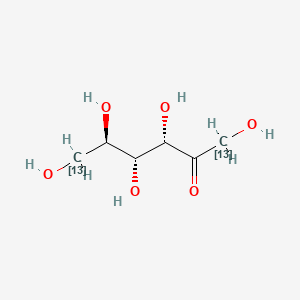

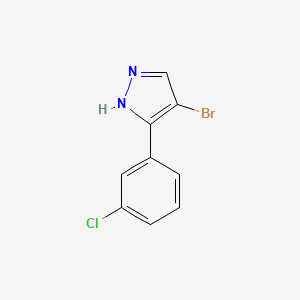
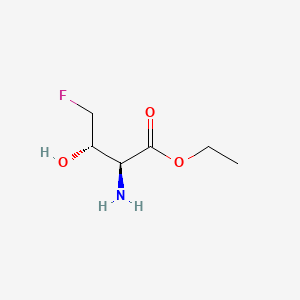
![2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid](/img/structure/B583630.png)
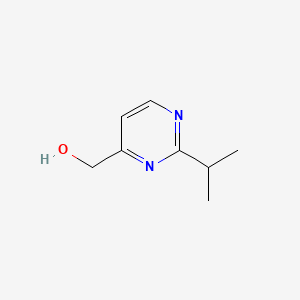
![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)
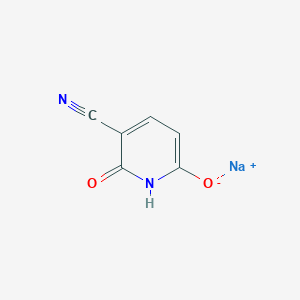
![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)
